3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-8-14-6-4-5-7-14/h9-10,12-14H,4-8,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDJSVNRJOXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves the reaction of cyclopentylamine with 3,4-dimethoxyphenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide can be compared with similar compounds such as:
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]butanamide: This compound has a butanamide moiety instead of a propanamide moiety, which may result in different chemical and biological properties.
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]pentanamide:
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]hexanamide: This compound has a hexanamide moiety, which may influence its solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
